molecular formula C19H26Cl2N2O B11950897 1,1-Dicyclohexyl-3-(3,4-dichlorophenyl)urea

1,1-Dicyclohexyl-3-(3,4-dichlorophenyl)urea

Cat. No.: B11950897
M. Wt: 369.3 g/mol
InChI Key: NRQCWXQQMBQYGN-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is an organic compound known for its unique chemical structure and properties. It is a derivative of urea, featuring two cyclohexyl groups and a 3,4-dichlorophenyl group attached to the nitrogen atoms. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea can be synthesized through several methods. One common approach involves the reaction of N,N-dicyclohexylcarbodiimide with 3,4-dichloroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The process involves the formation of an intermediate isourea, which subsequently rearranges to form the desired urea derivative .

Industrial Production Methods

Industrial production of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects. This mechanism is beneficial in the treatment of hypertension and vascular inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dicyclohexyl-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its potent inhibitory action on sEH and its stability under various conditions make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C19H26Cl2N2O

Molecular Weight

369.3 g/mol

IUPAC Name

1,1-dicyclohexyl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C19H26Cl2N2O/c20-17-12-11-14(13-18(17)21)22-19(24)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h11-13,15-16H,1-10H2,(H,22,24)

InChI Key

NRQCWXQQMBQYGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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